2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide
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Overview
Description
2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C5H9N3O4S It is known for its unique structure, which includes an imidazolidinone ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide typically involves the reaction of ethane-1-sulfonyl chloride with 2,5-dioxoimidazolidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the imidazolidinone ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide: This compound has a similar structure but contains a thioamide group instead of a sulfonamide group.
2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonamide: This isomer has the sulfonamide group attached at a different position on the imidazolidinone ring.
Uniqueness
2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9N3O4S |
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Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-(2,5-dioxoimidazolidin-1-yl)ethanesulfonamide |
InChI |
InChI=1S/C5H9N3O4S/c6-13(11,12)2-1-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10)(H2,6,11,12) |
InChI Key |
ZXWFLHGMLMHYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCS(=O)(=O)N |
Origin of Product |
United States |
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